Cas no 1135312-06-9 ((1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol)

(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol structure
1135312-06-9 structure
Product Name:(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
CAS-nummer:1135312-06-9
MF:C8H6F4O
MW:194.126256465912
MDL:MFCD18072178
CID:1201484
PubChem ID:52991914
Update Time:2025-08-03

(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • (1r)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanol
    • morphothebaine hydrochloride
    • (R)-2,2,2-trifluoro-1-(3'-fluorophenyl)ethanol
    • (R)-2,11-dihydroxy-10-methoxyaporphine hydrochloride
    • MORPHOTHEBAINE, HYDROCHLORIDE
    • 10-methoxy-6-methyl-aporphane-2,11-diol, neutral hydrochloride
    • Aporphine-2, 10-methoxy-, hydrochloride
    • 10-Methoxy-6-methyl-aporphan-2,11-diol, Neutrales Hydrochlorid
    • 4H-Dibenzo[de,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride, (R)-
    • (R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanol
    • NSC43486
    • morphothebaine hydrochloride; (R)-2,2,2-trifluoro-1-(3'-fluorophenyl)ethanol; (R)-2,11-dihydroxy-10-methoxyaporphine hydrochloride; MORPHOTHEBAINE, HYDROCHLORIDE; 10-methoxy-6-methyl-aporphane-2,11-diol, neutral hydrochloride; Aporphine-2, 10-methoxy-, hydrochloride; 10-Methoxy-6-methyl-aporphan-2,11-diol, Neutrales Hydrochlorid; 4H-Dibenzo[de,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride, (R)-; (R)-2,2,2-trifluoro-1-
    • (1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
    • EN300-1938311
    • (R)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol
    • 1135312-06-9
    • MFCD18072178
    • CS-0238363
    • MDL: MFCD18072178
    • Inchi: 1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1
    • InChI-sleutel: VFXAHGNGZGBILK-SSDOTTSWSA-N
    • LACHT: FC([C@@H](C1C=CC=C(C=1)F)O)(F)F

Berekende eigenschappen

  • Exacte massa: 194.03547746g/mol
  • Monoisotopische massa: 194.03547746g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 168
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 20.2Ų

(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-1938311-1g
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
1135312-06-9 95%
1g
$1343.0 2023-09-17
Enamine
EN300-1938311-5g
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
1135312-06-9 95%
5g
$3894.0 2023-09-17
Enamine
EN300-1938311-10g
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
1135312-06-9 95%
10g
$5774.0 2023-09-17
Enamine
EN300-1938311-0.05g
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
1135312-06-9 95%
0.05g
$312.0 2023-09-17
Enamine
EN300-1938311-0.1g
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
1135312-06-9 95%
0.1g
$466.0 2023-09-17
Enamine
EN300-1938311-0.25g
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
1135312-06-9 95%
0.25g
$666.0 2023-09-17
Enamine
EN300-1938311-0.5g
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
1135312-06-9 95%
0.5g
$1046.0 2023-09-17
Enamine
EN300-1938311-1.0g
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
1135312-06-9 95%
1g
$1343.0 2023-06-02
Enamine
EN300-1938311-2.5g
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
1135312-06-9 95%
2.5g
$2631.0 2023-09-17
Enamine
EN300-1938311-5.0g
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-ol
1135312-06-9 95%
5g
$3894.0 2023-06-02
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